Molecular Weight, Structural Identity, and Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
Molecular Weight, Structural Identity, and Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. Specifically, 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a highly specialized heterocyclic building block. The strategic placement of a trifluoromethyl (-CF₃) group alongside an ethoxy ether and an N-methylated core creates a molecule with exceptional lipophilicity, metabolic stability, and precise steric geometry [1]. This technical whitepaper dissects the molecular identity, physicochemical properties, and validated synthetic methodologies for this compound, providing researchers with a robust framework for its utilization in advanced chemical synthesis.
Structural Deconstruction & Molecular Identity
To understand the chemical behavior of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, we must first deconstruct its molecular formula and calculate its exact molecular weight.
The molecule is built upon a 1H-pyrazole core (a five-membered diazole ring) with three distinct substitutions:
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Position 1 (N1): A methyl group (-CH₃) replaces the hydrogen on the nitrogen atom.
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Position 3 (C3): A trifluoromethyl group (-CF₃) is attached to the carbon adjacent to the second nitrogen.
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Position 5 (C5): An ethoxy group (-O-CH₂-CH₃) is attached to the carbon adjacent to the N-methyl group.
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Position 4 (C4): Remains unsubstituted (contains one hydrogen atom).
Deriving the Molecular Formula:
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Carbon (C): 3 (pyrazole ring) + 1 (N-methyl) + 1 (trifluoromethyl) + 2 (ethoxy) = 7
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Hydrogen (H): 1 (C4 of ring) + 3 (N-methyl) + 5 (ethoxy) = 9
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Fluorine (F): 3 (trifluoromethyl) = 3
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Nitrogen (N): 2 (pyrazole ring) = 2
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Oxygen (O): 1 (ethoxy) = 1
This yields the empirical formula C₇H₉F₃N₂O .
Quantitative Physicochemical Data
The following table summarizes the calculated molecular weight and critical physicochemical parameters of the C₇H₉F₃N₂O isomer class [4].
| Property | Value | Causality / Significance |
| Chemical Formula | C₇H₉F₃N₂O | Defines the exact atomic composition. |
| Molecular Weight | 194.15 g/mol | Calculated via standard atomic weights (C:12.011, H:1.008, F:18.998, N:14.007, O:15.999). |
| Exact Mass | 194.0667 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | N-methylation eliminates the N-H donor, increasing membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Comprises the N2 atom, the ether oxygen, and the fluorine cluster. |
| Rotatable Bonds | 2 | Located within the ethoxy group, allowing conformational flexibility for receptor binding. |
Rational Design & Structure-Activity Relationship (SAR)
The architectural design of this molecule is not accidental; each functional group plays a causal role in dictating the molecule's pharmacokinetic and pharmacodynamic profile [2].
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The Trifluoromethyl (-CF₃) Group: Fluorine is highly electronegative. The -CF₃ group acts as an electron-withdrawing group (EWG) that lowers the pKa of the pyrazole ring. More importantly, the robust C-F bonds block cytochrome P450-mediated oxidation at the C3 position, dramatically enhancing the metabolic half-life of the compound[3].
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The 1-Methyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerism. By methylating the N1 position, the molecule is locked into a single, predictable tautomeric state. This reduces "conformational noise" and ensures high-fidelity binding to target proteins or enzymes [1].
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The 5-Ethoxy Group: The ether linkage provides a moderate steric shield and acts as a hydrogen bond acceptor. It fine-tunes the overall lipophilicity (LogP) of the molecule, which is a critical vector for crossing biological membranes.
Logical relationship of substituents on the pyrazole core and their pharmacokinetic effects.
Experimental Methodology: Synthesis & Self-Validating Protocol
As an Application Scientist, ensuring the reproducibility and regioselectivity of heterocyclic synthesis is paramount. The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is best achieved via a two-step sequence: Regioselective cyclocondensation followed by chemoselective O-alkylation.
Step 1: Regioselective Cyclocondensation
Objective: Synthesize the intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Causality of Reagents: We utilize methylhydrazine rather than unsubstituted hydrazine. This directly installs the N-methyl group during ring formation, bypassing a later N-methylation step that would inevitably yield a difficult-to-separate mixture of 1-methyl and 2-methyl regioisomers.
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Charge Reactor: To a round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of ethyl 4,4,4-trifluoroacetoacetate.
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Solvent Addition: Dissolve the ester in absolute ethanol (0.5 M concentration).
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Reagent Addition: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of methylhydrazine. Caution: Methylhydrazine is highly toxic; perform strictly under a fume hood.
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Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4 hours.
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Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting ester validates the completion of the cyclization. Evaporate the solvent to yield the intermediate [1].
Step 2: Chemoselective O-Alkylation
Objective: Convert the 5-hydroxyl group to a 5-ethoxy group. Causality of Reagents: The intermediate can theoretically undergo O-alkylation or C-alkylation (at the C4 position). To enforce chemoselectivity, we use Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ deprotonates the hydroxyl group, while the polar aprotic DMF solvates the potassium cation. This leaves the oxygen anion highly reactive (the "naked anion effect"), strongly favoring O-alkylation over C-alkylation.
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Charge Reactor: Dissolve the intermediate from Step 1 in anhydrous DMF (0.2 M).
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Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃ and stir at room temperature for 30 minutes to ensure complete deprotonation.
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Alkylating Agent: Add 1.5 equivalents of ethyl iodide (iodoethane) dropwise.
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Heating: Heat the reaction mixture to 60°C for 6 hours.
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Self-Validating Check: Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via LC-MS. The target molecule is confirmed by the presence of the exact mass peak (m/z [M+H]⁺ = 195.1).
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Workup: Pour the mixture into ice water, extract with ethyl acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Step-by-step synthetic workflow for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Applications in Advanced Therapeutics and Agrochemicals
The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is highly relevant to contemporary industrial chemistry. Trifluoromethylated pyrazoles are the core pharmacophores in several blockbuster commercial products [2].
In the pharmaceutical sector, this scaffold is heavily utilized in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (analogous to Celecoxib) and factor Xa inhibitors (analogous to Razaxaban) [2]. In the agrochemical sector, similar fluorinated pyrazoles are the active ingredients in potent fungicides like Penthiopyrad and broad-spectrum insecticides [3]. The addition of the 5-ethoxy group provides a unique intellectual property (IP) vector, allowing drug development professionals to bypass existing patents while retaining the potent biological activity inherent to the CF₃-pyrazole core.
References
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Title: Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: PMC - National Institutes of Health (NIH) URL: [Link]
